molecular formula C5H5BrN2O2 B15068877 2-Bromo-4-methyloxazole-5-carboxamide

2-Bromo-4-methyloxazole-5-carboxamide

Cat. No.: B15068877
M. Wt: 205.01 g/mol
InChI Key: ITPUXIRLHPMZPV-UHFFFAOYSA-N
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Description

This compound features an oxazole core substituted with bromine at position 2, a methyl group at position 4, and a carboxamide at position 4. Such substitutions are critical in medicinal chemistry for modulating electronic properties, solubility, and bioactivity. The absence of direct evidence necessitates extrapolation from analogous compounds, as detailed below.

Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-bromo-4-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9)

InChI Key

ITPUXIRLHPMZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyloxazole-5-carboxamide typically involves the bromination of 4-methyloxazole-5-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .

Scientific Research Applications

2-Bromo-4-methyloxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Bromo-4-methyloxazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two key brominated heterocycles and a benzamide derivative, which share functional or structural similarities with the target compound. Below is a comparative analysis based on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Functional Groups Synthesis Highlights
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) C₁₂H₁₀BrNO₃ 296.12 Isoxazole Bromomethyl, Phenyl, Methoxycarbonyl Ester, Bromoalkyl Bromination with NBS, esterification
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Benzene Bromo, Fluoro, Methoxyphenylamide Amide, Halogens Not specified in evidence
2-Bromo-4-methyloxazole-5-carboxamide (Hypothetical) C₅H₅BrN₂O₂ 205.01* Oxazole Bromo (C2), Methyl (C4), Carboxamide (C5) Amide, Bromo, Methyl Likely requires bromination and amidation steps

*Calculated molecular weight based on formula.

Key Comparisons:

Substituent Influence :

  • The bromine in all three compounds confers electrophilic reactivity, enabling cross-coupling reactions. However, its position varies: at C2 in the target (oxazole), C5 in the benzamide (), and as a bromomethyl group in compound 53 . The methyl group in the target may enhance metabolic stability compared to the phenyl group in compound 53 .
  • The carboxamide in the target vs. the ester in compound 53 affects solubility and hydrogen-bonding capacity. Amides are more polar and stable under physiological conditions, favoring drug-likeness .

Synthetic Routes :

  • Compound 53 was synthesized via N-bromosuccinimide (NBS)-mediated bromination followed by esterification, suggesting that similar bromination strategies could apply to the target compound. The target’s carboxamide group might require amidation of a precursor carboxylic acid or ester .
  • The benzamide in lacks synthesis details but highlights the prevalence of halogenated aromatic amides in pharmaceuticals, often prepared via Ullmann or Buchwald-Hartwig couplings .

Potential Applications: Brominated isoxazoles (e.g., compound 53) are intermediates in kinase inhibitor development. The target’s carboxamide group could mimic ATP-binding motifs in enzymes. The benzamide derivative () exemplifies halogenated aromatics used in antipsychotic or anticancer agents, where fluorine and bromine enhance bioavailability and target affinity .

Research Findings and Limitations

  • Compound 53 : Demonstrated utility as a synthetic intermediate, with bromomethyl groups enabling further functionalization (e.g., nucleophilic substitution). Its ester moiety, however, limits in vivo stability compared to carboxamides .
  • Benzamide () : The combination of bromo and fluoro substituents suggests optimized halogen bonding for receptor interaction, a strategy applicable to the target compound’s design .
  • Knowledge Gaps: Direct data on the target’s reactivity, biological activity, and synthetic scalability are absent in the provided evidence. Further studies are needed to validate these extrapolations.

Biological Activity

2-Bromo-4-methyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxamide functional group at the 5-position of the oxazole ring. Its unique structural characteristics position it as a promising candidate for various therapeutic applications, particularly in medicinal chemistry.

The molecular formula of this compound is C5_5H6_6BrN3_3O. The presence of nitrogen and oxygen within its oxazole ring contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC5_5H6_6BrN3_3O
Molecular Weight200.02 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors essential for microbial growth.

Interaction Studies

Interaction studies using molecular docking simulations have suggested that this compound binds effectively to various biological targets. These studies are crucial for elucidating its potential therapeutic mechanisms and guiding further research into its applications in treating infections and possibly other diseases.

Case Studies and Research Findings

  • Antimicrobial Screening : A series of derivatives based on oxazole structures, including this compound, were synthesized and screened for antimicrobial activity. Results showed promising growth inhibition against multiple bacterial strains, suggesting potential for development as an antimicrobial agent.
  • Molecular Docking Analysis : Computational studies have indicated that this compound interacts with target proteins involved in metabolic pathways. These findings highlight its potential as a lead compound for further pharmacological development.
  • Comparative Analysis with Similar Compounds : When compared to other oxazole derivatives, such as 2-Bromooxazole-4-carboxylic acid and Methyl 2-bromo-4-methyloxazole-5-carboxylate, this compound shows distinct biological properties that may be attributed to its specific functional groups.

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Molecular DockingPotential interactions with metabolic enzymes
Comparative AnalysisUnique properties compared to similar oxazole compounds

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